Vedaprofen is a chiral, non-narcotic, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. [, , , , , ] It is primarily utilized in veterinary medicine for its anti-inflammatory and analgesic properties, specifically targeting pain and inflammation associated with musculoskeletal disorders in various animal species. [, , , , , , ]
Vedaprofen is classified as a non-steroidal anti-inflammatory drug and belongs to the propionic acid derivative group. It is structurally related to other NSAIDs such as ketoprofen and carprofen. Vedaprofen is a racemic mixture consisting of two enantiomers: the R(-) enantiomer and the S(+) enantiomer. Both enantiomers contribute to the therapeutic effects, with the R(-) form being more potent in inhibiting prostaglandin synthesis .
The synthesis of Vedaprofen typically involves several steps that can include:
Technical parameters such as temperature, pressure, and reaction time are critical in optimizing yield and purity during synthesis but are often proprietary or specific to certain laboratories.
Vedaprofen has a complex molecular structure characterized by its asymmetric carbon atom, which gives rise to its two enantiomers. The molecular formula of Vedaprofen is , and its molecular weight is approximately 273.29 g/mol. The structural features include:
The presence of an asymmetric carbon atom results in different pharmacological profiles for each enantiomer, affecting potency and efficacy in therapeutic applications .
Vedaprofen undergoes various chemical reactions relevant to its pharmacodynamics:
Vedaprofen exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis:
This mechanism underlies its use in treating musculoskeletal disorders and soft tissue injuries in horses.
Vedaprofen possesses several notable physical and chemical properties:
These properties influence its formulation and administration routes.
Vedaprofen is primarily used in veterinary medicine for:
Research continues into optimizing its use based on pharmacokinetic profiles and enantioselectivity to enhance therapeutic outcomes.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5